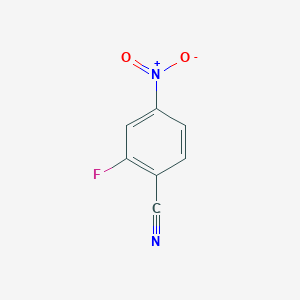

2-Fluoro-4-nitrobenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-4-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3FN2O2/c8-7-3-6(10(11)12)2-1-5(7)4-9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXBIHGQYRYAMFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374628 | |

| Record name | 2-fluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34667-88-4 | |

| Record name | 2-fluoro-4-nitrobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-nitrobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 2-Fluoro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. The information is presented to be a valuable resource for researchers and professionals in drug development and medicinal chemistry.

Core Physical and Chemical Properties

This compound is a solid, typically appearing as an off-white to light yellow or beige crystalline powder.[1][2] It is a crucial building block in the synthesis of various organic molecules due to its reactive functional groups.

Data Presentation: Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. It is important to note that some physical properties, such as boiling point and density, are not consistently reported across sources and may be predicted values.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃FN₂O₂ | [3][4][5][6] |

| Molecular Weight | 166.11 g/mol | [3][4][6][7] |

| Melting Point | 69.0 - 71.5 °C | [8] |

| Boiling Point | 0 °C (Predicted/Placeholder) | [2] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [2] |

| Appearance | Off-white to light yellow solid | [1][2][5] |

| Purity | ≥95% - 98% | [4][5] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory techniques for organic compounds.

Determination of Melting Point

The melting point of this compound can be accurately determined using a capillary melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)[9]

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample is not a fine powder)

Procedure:

-

Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[9]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[10]

-

Place the packed capillary tube into the heating block of the melting point apparatus.[10]

-

Heat the block rapidly to about 15-20°C below the expected melting point (approximately 50°C).[9]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[11]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).[9]

-

The recorded range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-2°C).[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound.

Apparatus:

-

NMR spectrometer

-

5 mm NMR tubes

-

Pipettes

-

Volumetric flask

Materials:

-

This compound sample (5-10 mg)

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆)[1]

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial.[1]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

-

Process the resulting Free Induction Decay (FID) to obtain the frequency domain spectrum.

-

Integrate the peaks and reference the spectrum to the TMS signal at 0.00 ppm.[12]

-

The expected ¹H NMR spectrum in DMSO-d₆ should show signals in the aromatic region, consistent with the structure of this compound.[13]

Mandatory Visualization

Synthesis and Purification Workflow for this compound

The following diagram illustrates a common synthetic route and subsequent purification process for this compound, starting from 2-fluoro-4-nitrophenylamine.[8]

Caption: A logical workflow for the synthesis and purification of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 34667-88-4 [m.chemicalbook.com]

- 3. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. usbio.net [usbio.net]

- 7. echemi.com [echemi.com]

- 8. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]

- 9. almaaqal.edu.iq [almaaqal.edu.iq]

- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. NMR Spectroscopy [www2.chemistry.msu.edu]

- 13. This compound | 34667-88-4 [chemicalbook.com]

2-Fluoro-4-nitrobenzonitrile chemical structure and IUPAC name

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document details its chemical identity, physicochemical properties, and relevant experimental protocols, presented in a clear and structured format for ease of use by researchers and professionals in drug development.

Chemical Structure and IUPAC Name

This compound is an organic compound featuring a benzene ring substituted with a fluorine atom, a nitro group, and a nitrile group.

IUPAC Name: this compound[1][2]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃FN₂O₂ | [1][3][4][5] |

| Molecular Weight | 166.11 g/mol | [1][5][6] |

| Appearance | Off-white to light yellow solid | [7] |

| Melting Point | 69.0-71.5 °C | [8] |

| Boiling Point | 0 °C | [7] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [4][7] |

| Purity | 98% | [3] |

| InChI Key | UXBIHGQYRYAMFN-UHFFFAOYSA-N | [1][2][3][6] |

| CAS Number | 34667-88-4 | [1][3][4] |

Role in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly as an irreversible inhibitor of tyrosine kinases. These inhibitors are instrumental in the treatment of a range of diseases, including cancer, atherosclerosis, and psoriasis.[8]

Caption: Logical relationship of this compound in drug development.

Experimental Protocols

Synthesis of this compound from 2-Fluoro-4-nitrobenzamide

This protocol details the synthesis of this compound from 2-fluoro-4-nitrobenzamide.[7][9]

Materials:

-

2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol)

-

Phosphorus pentoxide/hexamethyldisiloxane

-

1,2-dichloroethane (20 mL)

-

Hexane (200 mL)

-

5% methanol/chloroform mixture (400 mL)

Procedure:

-

A mixture of 2-fluoro-4-nitrobenzamide and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane is heated and refluxed at 100 °C for 4 hours under a nitrogen atmosphere.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The cooled mixture is filtered through a silicone plug.

-

The plug is washed first with hexane and then with a 5% methanol/chloroform mixture.

-

The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).

Caption: Experimental workflow for the synthesis of this compound.

Synthesis of this compound from 2-Fluoro-4-nitrophenylamine

This patented method involves the diazotization and subsequent cyanation of 2-fluoro-4-nitrophenylamine.[8]

Raw Material: 2-fluoro-4-nitrophenylamine

Procedure:

-

The -NH₂ group in 2-fluoro-4-nitrophenylamine is converted to -Br via diazotization bromination.

-

The resulting intermediate undergoes a cyaniding reaction using NMP as a solvent to yield this compound.

This method is noted for its use of inexpensive and readily available raw materials with lower toxicity, making it suitable for industrialized production.[8]

References

- 1. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 34667-88-4 [sigmaaldrich.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. usbio.net [usbio.net]

- 6. Synthesis routes of this compound [benchchem.com]

- 7. This compound CAS#: 34667-88-4 [amp.chemicalbook.com]

- 8. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]

- 9. This compound | 34667-88-4 [chemicalbook.com]

A Comprehensive Technical Guide to 2-Fluoro-4-nitrobenzonitrile (CAS: 34667-88-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Fluoro-4-nitrobenzonitrile, a key chemical intermediate in pharmaceutical synthesis. This document consolidates essential information on its chemical and physical properties, safety data, synthesis protocols, and applications in drug discovery, particularly in the development of tyrosine kinase inhibitors.

Chemical and Physical Properties

This compound is a substituted aromatic compound containing fluoro, nitro, and cyano functional groups. These reactive sites make it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 34667-88-4 |

| Molecular Formula | C₇H₃FN₂O₂[1][2][3] |

| Molecular Weight | 166.11 g/mol [1][2][3][4] |

| Appearance | Off-white to light yellow or pale-yellow to orange to yellow-brown solid[5][6] |

| Melting Point | 0°C[5] |

| Boiling Point | 0°C[5] |

| Density | 1.41 ± 0.1 g/cm³ (Predicted)[5] |

| Purity | ≥95%[1] |

| Storage Temperature | Room Temperature, sealed in dry conditions, or at -20°C[3][5][6] |

Safety and Hazard Information

This compound is classified as a dangerous good for transport and requires careful handling.[1]

| Hazard Statement | Description |

| H301 / H302 | Toxic or harmful if swallowed[7] |

| H311 / H312 | Toxic or harmful in contact with skin[7] |

| H315 | Causes skin irritation[7] |

| H319 | Causes serious eye irritation[7] |

| H331 / H332 | Toxic or harmful if inhaled[7] |

| H335 | May cause respiratory irritation[8] |

Precautionary Statements: P261, P280, P305, P338, P351[6].

Synthesis of this compound

Several synthetic routes for this compound have been reported. Below are detailed experimental protocols for two common methods.

Synthesis from 2-Fluoro-4-nitrobenzamide

This method involves the dehydration of 2-fluoro-4-nitrobenzamide.

Experimental Protocol: A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated and refluxed for 4 hours at 100 °C under a nitrogen atmosphere.[2][9] Upon completion, the reaction mixture is cooled to room temperature. It is then filtered through a silicone plug and washed first with hexane (200 mL) and subsequently with a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).[2][9]

Caption: Dehydration of 2-Fluoro-4-nitrobenzamide.

Synthesis from 2-Fluoro-4-nitroaniline

This synthetic pathway utilizes a diazotization-bromination reaction followed by cyanation.

Experimental Protocol: 2-Fluoro-4-nitroaniline is used as the starting material. A diazotization bromination reaction is performed to convert the amino group (-NH₂) into a bromine atom (-Br). Subsequently, a cyanation reaction is carried out using N-methyl-2-pyrrolidone (NMP) as a solvent to yield this compound.[10] The product is a yellow crystal with a purity of ≥ 99.0% as determined by HPLC.[10]

Caption: Two-step synthesis from 2-Fluoro-4-nitroaniline.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of pharmaceutical compounds.[10] Its primary application is in the development of irreversible tyrosine kinase inhibitors.[10] These inhibitors are a class of targeted cancer therapies that can also be used to treat other conditions such as atherosclerosis, restenosis, endometriosis, and psoriasis.[10]

The presence of the fluoro and nitro groups on the benzene ring allows for strategic modifications and the introduction of various functional groups, making it a versatile scaffold for creating libraries of compounds for drug discovery.

Caption: Synthetic workflow to produce tyrosine kinase inhibitors.

Conclusion

This compound is a high-value chemical intermediate with significant applications in medicinal chemistry and drug development. Its well-defined synthesis routes and versatile reactivity make it an essential component in the production of targeted therapeutics. Researchers and scientists should handle this compound with appropriate safety precautions due to its toxicity. This guide provides a foundational understanding for its effective and safe utilization in a research and development setting.

References

- 1. scbt.com [scbt.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. usbio.net [usbio.net]

- 4. Synthesis routes of this compound [benchchem.com]

- 5. This compound CAS#: 34667-88-4 [amp.chemicalbook.com]

- 6. This compound | 34667-88-4 [sigmaaldrich.com]

- 7. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. aksci.com [aksci.com]

- 9. This compound | 34667-88-4 [chemicalbook.com]

- 10. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]

2-Fluoro-4-nitrobenzonitrile molecular weight and formula

This guide provides the fundamental molecular and chemical properties of 2-Fluoro-4-nitrobenzonitrile, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular and Chemical Data

The core chemical identifiers for this compound are summarized below. This data is essential for accurate experimental design, chemical synthesis, and regulatory documentation. The molecular formula defines the elemental composition, while the molecular weight is crucial for stoichiometric calculations in chemical reactions.

| Property | Value |

| Molecular Formula | C₇H₃FN₂O₂[1][2][3][4][5] |

| Molecular Weight | 166.11 g/mol [1][3][4][5][6] |

| Exact Mass | 166.01785550 Da[1] |

| CAS Number | 34667-88-4[2][3][4] |

| IUPAC Name | This compound[1] |

Experimental Protocols and Signaling Pathways

The request for experimental protocols and signaling pathway diagrams is not applicable to the fundamental chemical properties of a single small molecule like this compound. Such information would be relevant in the context of its biological activity, synthesis methods, or mechanism of action in a specific biological system. For instance, a study investigating the inhibitory effects of this compound on a particular enzyme would involve detailed experimental protocols and might elucidate a signaling pathway. However, the intrinsic properties of molecular weight and formula do not have associated experimental procedures or biological pathways.

Should research be conducted on the synthesis or biological interactions of this compound, the following logical workflow could be visualized.

Caption: A logical workflow for the synthesis and biological evaluation of a chemical compound.

References

2-Fluoro-4-nitrobenzonitrile safety data sheet (SDS) and handling

An In-depth Technical Guide to the Safe Handling of 2-Fluoro-4-nitrobenzonitrile

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety data, handling procedures, and emergency protocols for this compound (CAS No: 34667-88-4), a key intermediate in pharmaceutical synthesis.[1]

Section 1: Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₇H₃FN₂O₂ |

| Molecular Weight | 166.11 g/mol [2][3] |

| Appearance | Pale-yellow to Orange to Yellow-brown Solid[4] |

| Purity | 98%[3][4] |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | 1.4±0.1 g/cm³[5] |

| Storage Temperature | Room Temperature[4] |

Section 2: Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 / 4 | H301: Toxic if swallowed[2][6] / H302: Harmful if swallowed[2][4] |

| Acute Toxicity, Dermal | 3 / 4 | H311: Toxic in contact with skin[2][6] / H312: Harmful in contact with skin[2][4] |

| Acute Toxicity, Inhalation | 3 / 4 | H331: Toxic if inhaled[2][6] / H332: Harmful if inhaled[4] |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[2][4] |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation[2] |

| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation[4] |

Signal Word: Danger[2][5] or Warning[4]

Hazard Pictograms:

-

GHS06: Skull and crossbones

-

GHS07: Exclamation mark[4]

Section 3: Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial to minimize risk when working with this compound.

Personal Protective Equipment (PPE)

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Hand Protection: Wear chemical-impermeable gloves (e.g., nitrile rubber).

-

Body Protection: Wear a lab coat, and for larger quantities or risk of splashing, a chemical-resistant apron or suit.

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator is necessary.

Engineering Controls

-

Work should be conducted in a well-ventilated laboratory.

-

A chemical fume hood is required for all procedures involving this compound.

-

An eyewash station and safety shower must be readily accessible.[7]

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe dust or vapors.[8] Wash hands thoroughly after handling.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.[7]

Spill and Leak Procedures

-

Small Spills:

-

Evacuate the area.

-

Wear appropriate PPE.

-

Carefully sweep up the solid material, avoiding dust generation.

-

Place in a sealed container for disposal.

-

Clean the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills:

-

Evacuate the laboratory and surrounding areas.

-

Contact your institution's emergency response team.

-

Prevent the spill from entering drains or waterways.

-

First Aid Measures

-

If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[10]

-

If on Skin: Immediately wash with plenty of soap and water.[9] Remove contaminated clothing and wash it before reuse.[9] Seek medical attention if irritation persists.

-

If Inhaled: Remove the person to fresh air and keep them in a position comfortable for breathing.[9] Call a poison center or doctor if you feel unwell.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] Seek immediate medical attention.

Section 4: Risk Assessment and Control Workflow

The following diagram illustrates a logical workflow for assessing and controlling the risks associated with handling this compound.

Caption: Risk assessment and control workflow for this compound.

Section 5: Disposal Considerations

Dispose of this compound and its container in accordance with local, regional, and national regulations. Do not allow the chemical to enter drains.[8]

This technical guide is intended to provide essential safety information for trained professionals. Always consult the full Safety Data Sheet (SDS) before handling any chemical and adhere to your institution's safety protocols.

References

- 1. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. This compound | 34667-88-4 [sigmaaldrich.com]

- 5. echemi.com [echemi.com]

- 6. chemical-label.com [chemical-label.com]

- 7. fishersci.com [fishersci.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. aksci.com [aksci.com]

- 10. westliberty.edu [westliberty.edu]

Technical Guide: 2-Fluoro-4-nitrobenzonitrile - A Comprehensive Overview of Hazards and Toxicity

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a formal Safety Data Sheet (SDS). Always consult the official SDS from the supplier before handling this chemical.

Introduction

2-Fluoro-4-nitrobenzonitrile is a substituted aromatic compound with the molecular formula C₇H₃FN₂O₂.[1][2][3] It serves as a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry for the development of therapeutic agents, including tyrosine kinase inhibitors for cancer therapy.[4] Given its reactive nature and potential biological activity, a thorough understanding of its hazards and toxicity is paramount for safe handling and use in a research and development setting.

This technical guide provides a consolidated overview of the known hazards, toxicity, and safety precautions associated with this compound, compiled from various safety data sheets and chemical databases.

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are associated with its acute toxicity upon ingestion, dermal contact, and inhalation.[1][5][6]

GHS Classification

The GHS classification for this compound is summarized in the table below. It is important to note that classifications may vary slightly between suppliers.[1]

| Hazard Class | Category | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 3 | Danger | H301: Toxic if swallowed[1][5][6] |

| Acute Toxicity, Dermal | 3 | Danger | H311: Toxic in contact with skin[1][5][6] |

| Acute Toxicity, Inhalation | 3 | Danger | H331: Toxic if inhaled[1][5][6] |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation[1] |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation[1] |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | Warning | H335: May cause respiratory irritation[1] |

Hazard Pictograms

The following pictograms are associated with this compound:

Toxicological Information

While specific quantitative toxicity data such as LD50 (median lethal dose) values for this compound are not readily available in the public domain, the GHS classification of Acute Toxicity Category 3 indicates a high degree of toxicity. [1][5] Symptoms of Exposure:

-

Skin contact: May result in inflammation, itching, scaling, reddening, or blistering. [7]* Eye contact: Can cause redness, pain, or severe eye damage. [7]* Inhalation: May lead to irritation of the lungs and respiratory system. Overexposure could result in serious illness. [7]* Ingestion: Toxic if swallowed. [1][5][6]

Experimental Protocols

Detailed experimental protocols for the toxicity testing of this compound are not publicly available. However, a standard protocol for assessing acute oral toxicity, such as the OECD Guideline 423, would likely be followed.

Representative Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (based on OECD 423)

Objective: To determine the acute oral toxicity of a substance by assigning it to a GHS hazard category.

Principle: A stepwise procedure is used with a limited number of animals per step. The outcome of each step determines the next step:

-

No further testing is needed.

-

Dosing of more animals with the same dose.

-

Dosing of more animals at the next higher or lower dose level.

Methodology:

-

Animals: Healthy, young adult rodents (typically rats), nulliparous and non-pregnant females are used.

-

Housing and Feeding: Animals are housed in standard laboratory conditions with free access to food and water.

-

Dose Levels: The substance is tested at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the observation period.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately: [5][7]

| Exposure Route | First Aid Measures |

|---|---|

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Obtain medical aid. [7] |

| Skin Contact | Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes. Obtain medical aid immediately. [7] |

| Eye Contact | Immediately flush open eyes with running water for at least 15 minutes. Obtain medical aid immediately. [7] |

| Ingestion | Do NOT induce vomiting without medical advice. Rinse mouth with water. Never administer anything by mouth to an unconscious person. Obtain medical aid immediately. [7]|

Handling and Storage

Handling:

-

Handle in a well-ventilated place. [5]* Wear suitable protective clothing, including gloves and eye/face protection. [5][7]* Avoid contact with skin and eyes. [5]* Avoid formation of dust and aerosols. [5]* Do not eat, drink, or smoke when using this product. [5]* Wash hands thoroughly after handling. [7] Storage:

-

Store in a tightly-closed container in a dry, cool, and well-ventilated place. [5][7]* Store locked up. [5]* Keep away from sources of ignition. [7]

Accidental Release Measures

Personal Precautions:

-

Wear protective equipment and keep unprotected personnel away. [7]* Ensure adequate ventilation. [7]* Remove all sources of ignition. [7] Environmental Precautions:

-

Do not let the product enter drains, other waterways, or soil. [7] Methods for Cleaning Up:

-

Prevent further leakage or spillage if safe to do so. [7]* Vacuum, sweep up, or absorb with inert material and place it into a suitable disposal container. [7]* Consult local regulations for disposal. [7]

Exposure Controls and Personal Protection

Engineering Controls:

-

Facilities storing or utilizing this material should be equipped with an eyewash fountain and a safety shower. [7]* Use only with adequate ventilation. [7] Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles. [8]* Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact. [8]* Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA approved respirator should be worn. [8]

Fire-Fighting Measures

Suitable Extinguishing Media:

-

Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam. [7][8] Specific Hazards Arising from the Chemical:

-

During a fire, irritating and highly toxic gases may be generated by thermal decomposition or combustion. [7]* Hazardous decomposition products include carbon oxides, nitrogen oxides, and hydrogen fluoride. [7] Advice for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) and full protective gear. [7][8]

Visualizations

Caption: Hazard Identification and First Aid Response Flowchart.

Caption: Generalized workflow for an acute oral toxicity study.

References

- 1. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. usbio.net [usbio.net]

- 4. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. chemical-label.com [chemical-label.com]

- 7. aksci.com [aksci.com]

- 8. echemi.com [echemi.com]

Spectroscopic Profile of 2-Fluoro-4-nitrobenzonitrile: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Fluoro-4-nitrobenzonitrile (CAS No. 34667-88-4), a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Table 1: ¹H NMR Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| DMSO-d₆ | 8.46 | dd | 9.5, 2.0 | Ar-H |

| 8.37-8.22 | m | Ar-H (2H) | ||

| CDCl₃ | 8.09 | m | Ar-H | |

| 8.01 | m | Ar-H | ||

| 7.58 | m | Ar-H |

Note: Ar-H denotes aromatic protons.

Table 2: ¹³C NMR Data

Predictive data suggests the following approximate chemical shifts for the carbon atoms in this compound. Experimental verification is recommended for precise assignments.

| Assignment | Predicted Chemical Shift (δ) ppm |

| C-F | ~160-165 (d, ¹JCF ≈ 250-270 Hz) |

| C-NO₂ | ~145-150 |

| C-CN | ~115-120 |

| C-H | ~110-130 |

| C-C (quaternary) | ~120-140 |

Note: d = doublet. Predicted values are based on standard substituent effects and may vary.

Table 3: ¹⁹F NMR Data

The expected ¹⁹F NMR spectrum of this compound would show a single resonance for the fluorine atom.

| Solvent | Predicted Chemical Shift (δ) ppm |

| CDCl₃ | -105 to -115 |

Note: Referenced to CFCl₃ at 0 ppm.

Table 4: Infrared (IR) Spectroscopy Data

The IR spectrum of this compound is characterized by the following significant absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2230 | Strong | C≡N stretch (nitrile) |

| ~1530 | Strong | Asymmetric NO₂ stretch |

| ~1350 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-F stretch |

| ~800-900 | Medium-Strong | Ar-H out-of-plane bend |

Table 5: Mass Spectrometry Data

Electron ionization mass spectrometry (EI-MS) of this compound reveals the following fragmentation pattern.

| m/z | Interpretation |

| 166 | Molecular ion (M⁺) |

| 120 | [M - NO₂]⁺ |

| 100 | [M - NO₂ - HF]⁺ or [M - F - CN - O]⁺ |

| 93 | [C₆H₃F]⁺ |

| 75 | [C₆H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound (approximately 10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆, ~0.7 mL) in a standard 5 mm NMR tube. ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H). For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR) or CFCl₃ as an external standard (0 ppm for ¹⁹F NMR).

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, typically with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Acquisition and Analysis Workflow

The logical flow for the spectroscopic analysis of a compound like this compound is depicted in the following diagram. This workflow ensures a systematic approach to structure elucidation and confirmation.

Caption: Workflow for Spectroscopic Analysis.

Technical Guide: Solubility Profile of 2-Fluoro-4-nitrobenzonitrile in Common Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the solubility of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical synthesis. A comprehensive review of publicly available data reveals a lack of quantitative solubility studies for this compound. However, valuable insights into its solubility characteristics can be inferred from solvents employed in its synthesis and purification processes. This document provides a summary of these solvents, a detailed, generalized experimental protocol for determining solubility via the gravimetric method, and a visual workflow to guide researchers in generating precise solubility data.

Introduction

This compound (CAS No: 34667-88-4) is a crucial building block in the synthesis of various pharmaceutical compounds, particularly as an intermediate for tyrosine kinase inhibitors used in cancer therapy. Understanding its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up.

Despite a thorough search of scientific literature and chemical databases, specific quantitative data on the solubility of this compound (e.g., in g/100 mL or mol/L) in common organic solvents is not publicly available. This guide, therefore, aims to provide researchers with the available qualitative information and a robust framework for determining these critical parameters experimentally.

Qualitative Solubility Insights from Synthesis and Purification

The use of specific organic solvents during the synthesis, washing, and recrystallization of this compound provides qualitative evidence of its solubility. The following table summarizes the solvents mentioned in various chemical literature and patents, along with the context of their use. This information suggests that this compound exhibits some degree of solubility in these solvents, particularly at elevated temperatures.

| Solvent | Context of Use | Inference on Solubility | Citation(s) |

| Toluene | Recrystallization of the crude product to obtain yellow crystals. | Moderately soluble in hot toluene and less soluble at room temperature, making it a suitable solvent for purification. | [1] |

| Ethyl Acetate | Used as an extraction solvent during the workup phase of synthesis. | Good solubility at room temperature, effective for extracting the compound from aqueous solutions. | [1][2] |

| 1,2-Dichloroethane | Employed as a reaction solvent for synthesis, heated to 100°C. | Soluble at elevated temperatures, suitable for conducting reactions in the solution phase. | [3][4] |

| Isopropanol | Used as a solvent for reactions involving this compound. | Sufficiently soluble to act as a reaction medium. | [2] |

| Methanol/Chloroform Mixture | Used as a washing solvent for the crude product. | Soluble enough to wash away impurities while minimizing product loss. | [3][4] |

| Hexane | Used as a washing solvent for the crude product, often to remove non-polar impurities. | Likely has low solubility, making it effective for washing without dissolving the product. | [3][4] |

| N-Methyl-2-pyrrolidone (NMP) | Utilized as a solvent in a cyanation reaction to produce the target compound. | Soluble in NMP under reaction conditions. | [1] |

Experimental Protocol: Determination of Equilibrium Solubility by the Gravimetric Method

The following is a detailed, generalized protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent. This method, often referred to as the shake-flask method, is a reliable way to obtain thermodynamic solubility.[5][6][7]

3.1. Principle An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. Once equilibrium is reached, the saturated solution is carefully separated from the undissolved solid. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined gravimetrically.[5][7]

3.2. Materials and Equipment

-

This compound (solid)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Thermostatic shaker or incubator capable of maintaining a constant temperature (e.g., 25°C ± 0.5°C)

-

Analytical balance (readable to at least 0.1 mg)

-

Volumetric pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes (e.g., glass watch glasses or aluminum pans)

-

Drying oven

3.3. Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. The amount should be sufficient to ensure that solid material remains undissolved at equilibrium.[8]

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the selected organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C). Agitate the vials for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined in preliminary experiments by taking measurements at different time points until the concentration becomes constant.[8][9][10]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Sample Collection: Carefully withdraw a sample of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed evaporation dish. This step is critical to remove any undissolved solid particles.[8]

-

Mass Determination of the Solution: Immediately weigh the evaporation dish containing the filtered saturated solution to determine the mass of the solution collected.

-

Solvent Evaporation: Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. The evaporation can also be carried out under a gentle stream of nitrogen.

-

Final Mass Determination: Once the solvent is completely evaporated, cool the evaporation dish to room temperature in a desiccator and weigh it. Repeat the drying and weighing process until a constant mass is obtained.[5][7]

3.4. Calculation The solubility can be expressed in various units. For example, to calculate the solubility in grams per 100 mL of solvent:

-

Mass of solute (m_solute): (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent (m_solvent): (Mass of dish + solution) - (Mass of dish + solute)

-

Volume of solvent (V_solvent): Mass of solvent / Density of solvent (at the experimental temperature)

-

Solubility ( g/100 mL): (m_solute / V_solvent) * 100

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the determination of solubility using the gravimetric method as described above.

Caption: Gravimetric method workflow for solubility determination.

Conclusion

References

- 1. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. Synthesis routes of this compound [benchchem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | 34667-88-4 [chemicalbook.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. pharmacyjournal.info [pharmacyjournal.info]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

An In-depth Technical Guide to 2-Fluoro-4-nitrobenzonitrile: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Fluoro-4-nitrobenzonitrile, a key chemical intermediate in the pharmaceutical and agrochemical industries. The document details its history, synthesis, physicochemical properties, and applications, with a focus on its role in the development of targeted therapeutics. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug discovery.

Introduction and History

This compound (CAS No. 34667-88-4) is an aromatic compound of significant interest due to its utility as a versatile building block in organic synthesis.[1] Its chemical structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, provides multiple reactive sites for the construction of complex molecules.

While the precise date and original discoverer of this compound are not readily apparent in widely available literature, its use as a synthetic intermediate became more prominent in the late 20th and early 21st centuries. A notable early reference to its synthesis is found in a 1997 paper by Alexander J. Bridges and Hairong Zhou in the Journal of Heterocyclic Chemistry.[2][3] This publication, along with subsequent patents and research articles, highlights its importance in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical applications.

The primary application of this compound is as a crucial intermediate in the synthesis of tyrosine kinase inhibitors.[3] These inhibitors are a class of targeted cancer therapeutics that block the action of tyrosine kinases, enzymes that are often overactive in cancer cells and play a critical role in cell growth, proliferation, and survival.

Physicochemical and Spectroscopic Data

Accurate and reliable data on the physicochemical properties of this compound are essential for its use in research and development. There is a notable discrepancy in the melting point reported in various commercial supplier databases, with many incorrectly listing it as 0°C.[2][4] However, experimental data from patent literature provides a more plausible and verified range.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34667-88-4 | [1] |

| Molecular Formula | C₇H₃FN₂O₂ | [5] |

| Molecular Weight | 166.11 g/mol | [5] |

| Appearance | Off-white to light yellow solid | [1][2] |

| Melting Point | 69.0 - 71.5 °C | [3] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [2] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source(s) |

| ¹H NMR (DMSO-d₆) | δ 8.46 (dd, J = 9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H) | [6] |

| ¹³C NMR | Data not readily available in peer-reviewed literature. | |

| Infrared (IR) | Data not readily available in peer-reviewed literature. | |

| Mass Spectrometry (MS) | Data not readily available in peer-reviewed literature. |

Synthesis of this compound

Several synthetic routes to this compound have been reported. The following are two well-documented experimental protocols.

Synthesis from 2-Fluoro-4-nitrobenzamide

This method involves the dehydration of 2-fluoro-4-nitrobenzamide using a mixture of phosphorus pentoxide and hexamethyldisiloxane.[6][7]

Experimental Protocol:

-

A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is prepared in a suitable reaction vessel.[7]

-

The mixture is heated to reflux at 100 °C for 4 hours under a nitrogen atmosphere.[7]

-

Upon completion of the reaction, the mixture is cooled to room temperature.[7]

-

The cooled solution is filtered through a silicone plug.[7]

-

The plug is washed first with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).[7]

-

The methanol/chloroform washings are combined and concentrated under reduced pressure to yield this compound as a beige solid (0.71 g, 95% yield).[6][7]

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 34667-88-4 [amp.chemicalbook.com]

- 3. CN101648890B - Synthesis method of this compound - Google Patents [patents.google.com]

- 4. echemi.com [echemi.com]

- 5. This compound | C7H3FN2O2 | CID 2759048 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 34667-88-4 [chemicalbook.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Key Chemical Reactions of 2-Fluoro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal chemical reactions involving 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the synthesis of pharmaceuticals, particularly kinase inhibitors, and other fine chemicals. This document details synthetic routes to the title compound, its reactivity in nucleophilic aromatic substitution, and transformations of its nitro and nitrile functionalities. Experimental protocols, quantitative data, and visual representations of reaction pathways are provided to support research and development activities.

Synthesis of this compound

The preparation of this compound can be achieved through several synthetic pathways. Two common and effective methods are detailed below.

Dehydration of 2-Fluoro-4-nitrobenzamide

A high-yielding method for the synthesis of this compound involves the dehydration of 2-Fluoro-4-nitrobenzamide. This reaction typically employs a dehydrating agent such as phosphorus pentoxide in combination with hexamethyldisiloxane.[1][2][3][4]

Experimental Protocol:

A mixture of 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol) and phosphorus pentoxide/hexamethyldisiloxane in 1,2-dichloroethane (20 mL) is heated under reflux at 100 °C for 4 hours under a nitrogen atmosphere.[2][3] Upon completion, the reaction mixture is cooled to room temperature and filtered through a silica gel plug. The plug is washed sequentially with hexane (200 mL) and a 5% methanol/chloroform mixture (400 mL). The methanol/chloroform washings are combined and concentrated under reduced pressure to yield the final product.[2][3]

Quantitative Data:

| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |

| 2-Fluoro-4-nitrobenzamide | Phosphorus pentoxide, Hexamethyldisiloxane | 1,2-Dichloroethane | 100 °C | 4 h | 95% | [2][3] |

Reaction Workflow:

Caption: Dehydration of 2-Fluoro-4-nitrobenzamide.

From 2-Fluoro-4-nitrophenylamine via Diazotization and Cyanation

Another synthetic route involves the transformation of 2-Fluoro-4-nitrophenylamine. This multi-step process includes diazotization of the amine, followed by a Sandmeyer-type reaction to introduce the nitrile group.[5]

Experimental Protocol:

This synthesis is a two-step process starting from 2-Fluoro-4-nitroaniline, which can be prepared from 3,4-difluoronitrobenzene.[5]

-

Step 1: Diazotization of 2-Fluoro-4-nitroaniline: 2-Fluoro-4-nitroaniline (156g) is dissolved in 20% by weight sulfuric acid (2000g) and heated to 90°C for 1 hour, then cooled to 0-5°C. A 30% by weight aqueous solution of sodium nitrite (235g) is slowly added while maintaining the temperature at 0-5°C. After the addition, the mixture is stirred for 0.5 hours and filtered to obtain the diazonium salt solution.[5]

-

Step 2: Cyanation: The prepared diazonium salt solution is then subjected to a cyanation reaction, for example, by reacting with a cyanide salt in the presence of a copper catalyst, to yield this compound. A patent describes a similar process where the diazonium salt is first converted to a bromo intermediate and then displaced with cyanide using N-methyl-2-pyrrolidone (NMP) as a solvent.[5] A 44.5% molar yield is reported for the cyanation of 2-fluoro-4-nitrobromobenzene.[6]

Quantitative Data:

| Starting Material | Key Steps | Overall Yield | Reference |

| 2-Fluoro-4-nitrophenylamine | Diazotization, Cyanation | Not explicitly stated, but individual step yields are provided. | [5] |

Reaction Pathway:

References

Methodological & Application

Synthesis of 2-Fluoro-4-nitrobenzonitrile from 2-fluoro-4-nitrophenylamine: An Application of the Sandmeyer Reaction

For Immediate Release

This application note details a robust and reproducible protocol for the synthesis of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the development of tyrosine kinase inhibitors for therapeutic applications. The synthesis is achieved through a classic Sandmeyer reaction, starting from the readily available 2-fluoro-4-nitrophenylamine. This two-step, one-pot procedure involves the diazotization of the primary aromatic amine followed by cyanation, offering a reliable method for researchers and professionals in drug development and organic synthesis.

Introduction

This compound is a crucial building block in the synthesis of various pharmacologically active molecules, particularly irreversible tyrosine kinase inhibitors used in the treatment of diseases such as cancer. The Sandmeyer reaction, a versatile method for the conversion of aromatic amines to a wide range of functional groups, provides an efficient route to this important intermediate. The reaction proceeds via the formation of a diazonium salt from the aromatic amine, which is then subjected to nucleophilic substitution with a cyanide source, typically in the presence of a copper(I) catalyst. This document provides a detailed experimental protocol, characterization data, and a summary of the expected results for this transformation.

Reaction Scheme

The overall reaction for the synthesis of this compound from 2-fluoro-4-nitrophenylamine is depicted below:

Step 1: Diazotization

2-fluoro-4-nitrophenylamine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

The diazonium salt is then reacted with a cyanide salt, such as copper(I) cyanide, to yield the final product, this compound.

Experimental Protocols

Materials:

-

2-fluoro-4-nitrophenylamine

-

Hydrobromic acid (48% aqueous solution)

-

Sodium nitrite (NaNO₂)

-

Copper(I) cyanide (CuCN)

-

Sodium cyanide (NaCN)

-

Toluene

-

Ethyl acetate

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer with heating mantle

-

Dropping funnel

-

Thermometer

-

Buchner funnel and flask

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Part 1: Diazotization of 2-fluoro-4-nitrophenylamine

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add 2-fluoro-4-nitrophenylamine (e.g., 15.6 g, 0.1 mol) and a 48% aqueous solution of hydrobromic acid (e.g., 60 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (e.g., 7.6 g, 0.11 mol) in water (e.g., 20 mL) and slowly add this solution dropwise to the reaction mixture, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Part 2: Sandmeyer Cyanation

-

In a separate beaker, prepare a solution of copper(I) cyanide (e.g., 10.8 g, 0.12 mol) and sodium cyanide (e.g., 6.4 g, 0.13 mol) in water (e.g., 50 mL).

-

Slowly and carefully add the cold diazonium salt solution from Part 1 to the cyanide solution with vigorous stirring. Control the rate of addition to maintain the reaction temperature below 20 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature.

Part 3: Work-up and Purification

-

Transfer the reaction mixture to a separatory funnel and extract the product with toluene (e.g., 3 x 50 mL).

-

Combine the organic layers and wash with water (e.g., 2 x 50 mL) and then with brine (e.g., 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallize the crude product from a suitable solvent, such as a toluene-heptane mixture, to yield pure this compound as a yellow crystalline solid.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of this compound.

| Parameter | Value | Reference |

| Starting Material | 2-fluoro-4-nitrophenylamine | |

| Final Product | This compound | |

| Molecular Formula | C₇H₃FN₂O₂ | |

| Molecular Weight | 166.11 g/mol | |

| Appearance | Yellow crystalline solid | [1] |

| Melting Point | 69.0-71.5 °C | [1] |

| Purity (by HPLC) | ≥ 99.0% | [1] |

| Molar Yield | 44.5 - 54.1% | [1] |

Note: The yield is reported based on a two-step process involving an intermediate bromo-compound as described in the reference. A direct cyanation may result in a different yield.

Mandatory Visualization

The following diagrams illustrate the chemical structures and the experimental workflow for the synthesis.

References

Application Notes and Protocols: Preparation of 2-Fluoro-4-nitrobenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-fluoro-4-nitrobenzonitrile, a key intermediate in pharmaceutical and fine chemical synthesis, from 2-fluoro-4-nitrobenzamide. The featured method employs a phosphorus pentoxide/hexamethyldisiloxane system in 1,2-dichloroethane, which has been demonstrated to be a high-yielding dehydration reaction. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the experimental workflow to ensure reproducibility and ease of use for researchers in drug development and organic synthesis.

Introduction

The conversion of primary amides to nitriles is a fundamental transformation in organic chemistry. Nitriles are versatile functional groups that can be readily converted into other functionalities such as amines, carboxylic acids, and tetrazoles, making them valuable building blocks in medicinal chemistry and materials science. This compound, in particular, serves as a crucial intermediate for the synthesis of various biologically active compounds, including irreversible tyrosine kinase inhibitors used in cancer therapy.[1] The dehydration of 2-fluoro-4-nitrobenzamide offers a direct route to this important nitrile. While several dehydrating agents are known for this transformation, including thionyl chloride and trifluoroacetic anhydride, the use of phosphorus pentoxide in conjunction with hexamethyldisiloxane provides an efficient and high-yielding method.[2][3][4]

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound from 2-fluoro-4-nitrobenzamide.

| Parameter | Value | Reference |

| Starting Material | 2-Fluoro-4-nitrobenzamide | [2][3][4] |

| Reagents | Phosphorus pentoxide/hexamethyldisiloxane | [2][3][4] |

| Solvent | 1,2-Dichloroethane | [2][3][4] |

| Reactant Quantity | 0.83 g (4.6 mmol) of 2-fluoro-4-nitrobenzamide | [2][3][4] |

| Solvent Volume | 20 mL | [2][3][4] |

| Reaction Temperature | 100 °C (Reflux) | [2][3][4] |

| Reaction Time | 4 hours | [2][3][4] |

| Atmosphere | Nitrogen | [2][3][4] |

| Product Yield | 0.71 g (95%) | [2][3] |

| Product Appearance | Beige solid | [2][3] |

Experimental Protocol

This protocol details the procedure for the dehydration of 2-fluoro-4-nitrobenzamide to yield this compound.

Materials:

-

2-Fluoro-4-nitrobenzamide

-

Phosphorus pentoxide (P₂O₅)

-

Hexamethyldisiloxane (HMDS)

-

1,2-Dichloroethane (DCE)

-

Hexane

-

Methanol

-

Chloroform

-

Nitrogen gas supply

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with stirrer

-

Silicone plug or Celite for filtration

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-fluoro-4-nitrobenzamide (0.83 g, 4.6 mmol).[2][3][4]

-

Addition of Reagents: Add 1,2-dichloroethane (20 mL) to the flask, followed by the phosphorus pentoxide/hexamethyldisiloxane reagent.[2][3][4] The original literature does not specify the exact amount of the P₂O₅/HMDS mixture, but it is used in excess as a dehydrating agent.

-

Inert Atmosphere: Purge the reaction flask with nitrogen gas to establish an inert atmosphere.[2][3][4]

-

Reaction: Heat the reaction mixture to 100 °C and maintain at reflux with vigorous stirring for 4 hours.[2][3][4] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After 4 hours, cool the reaction mixture to room temperature.[2][3][4]

-

Filtration: Filter the mixture through a silicone plug or a pad of Celite to remove solid residues.[2][3][4]

-

Washing: Wash the filter cake sequentially with hexane (200 mL) and then with a 5% methanol/chloroform mixture (400 mL).[2][3][4]

-

Isolation: Combine the methanol/chloroform washings and concentrate the solution under reduced pressure using a rotary evaporator.[2][3][4]

-

Product: The resulting beige solid is this compound (0.71 g, 95% yield).[2][3]

-

Characterization: The product can be characterized by Nuclear Magnetic Resonance (NMR) spectroscopy. The reported ¹H NMR (DMSO-d₆) data is: δ 8.46 (dd, J = 9.5, 2.0 Hz, 1H), 8.37-8.22 (m, 2H).[2][3]

Mandatory Visualization

The following diagram illustrates the experimental workflow for the preparation of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

Industrial Scale Synthesis of 2-Fluoro-4-nitrobenzonitrile: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial scale synthesis of 2-Fluoro-4-nitrobenzonitrile, a key intermediate in the pharmaceutical industry. The described methodology is based on a robust and scalable three-step process, prioritizing cost-effectiveness, safety, and high purity of the final product.

Overview of the Synthetic Pathway

The industrial synthesis of this compound is efficiently achieved through a three-step sequence starting from the readily available 3,4-difluoronitrobenzene. The pathway involves:

-

Ammonolysis: Selective substitution of the fluorine atom at the 4-position of 3,4-difluoronitrobenzene with an amino group using aqueous ammonia.

-

Diazotization and Bromination: Conversion of the resulting 2-fluoro-4-nitroaniline to the corresponding diazonium salt, followed by a Sandmeyer-type reaction to introduce a bromine atom, yielding 2-bromo-1-fluoro-4-nitrobenzene.

-

Cyanation: A Rosenmund-von Braun reaction to replace the bromine atom with a nitrile group using copper(I) cyanide, affording the final product, this compound.

This synthetic route is advantageous for large-scale production due to the use of accessible and relatively low-cost starting materials and reagents.

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

The following sections provide detailed methodologies for each key step in the synthesis.

Step 1: Synthesis of 2-Fluoro-4-nitroaniline

This procedure details the selective ammonolysis of 3,4-difluoronitrobenzene.

Reaction: 3,4-Difluoronitrobenzene + NH₃ (aq) → 2-Fluoro-4-nitroaniline + HF

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Ratio |

| 3,4-Difluoronitrobenzene | 159.09 | 159.1 kg | 1.0 |

| Aqueous Ammonia (28%) | 17.03 (as NH₃) | 1215 L | ~15.0 |

| Copper(I) Oxide | 143.09 | 15.7 kg | ~0.11 |

| Industrial Ethanol | - | 440 L | - |

Procedure:

-

Charge a high-pressure reactor with 3,4-difluoronitrobenzene, copper(I) oxide, industrial ethanol, and 28% aqueous ammonia.

-

Seal the reactor and begin agitation.

-

Heat the reaction mixture to 120-130°C. The pressure in the reactor will rise to approximately 1.2-1.8 MPa.

-

Maintain these conditions for 18-20 hours, monitoring the reaction progress by Gas Chromatography (GC).

-

Once the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture into a vessel containing water to precipitate the product.

-

Filter the resulting yellow solid and wash thoroughly with water to remove any inorganic salts.

-

Dry the solid under vacuum to yield 2-fluoro-4-nitroaniline.

Expected Yield: ~90-95% Purity: >98% (by HPLC)

Step 2: Synthesis of 2-Bromo-1-fluoro-4-nitrobenzene

This protocol describes the diazotization of 2-fluoro-4-nitroaniline followed by bromination.

Reaction: 2-Fluoro-4-nitroaniline + NaNO₂ + HBr → [Intermediate Diazonium Salt] → 2-Bromo-1-fluoro-4-nitrobenzene

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Ratio |

| 2-Fluoro-4-nitroaniline | 156.11 | 156.1 kg | 1.0 |

| Hydrobromic Acid (48%) | 80.91 | 680 kg | ~4.0 |

| Sodium Nitrite | 69.00 | 72.5 kg | ~1.05 |

| Copper(I) Bromide | 143.45 | Catalyst | - |

Procedure:

-

In a suitable reactor, suspend 2-fluoro-4-nitroaniline in 48% hydrobromic acid.

-

Cool the suspension to 0-5°C with constant stirring.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes to ensure complete diazotization.

-

In a separate reactor, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution, allowing the temperature to rise gradually. Nitrogen gas will be evolved.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

The crude product is isolated by filtration or extraction with a suitable solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain crude 2-bromo-1-fluoro-4-nitrobenzene.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Expected Yield: ~80-85% Purity: >99% (by HPLC)

Step 3: Synthesis of this compound

This final step involves the cyanation of 2-bromo-1-fluoro-4-nitrobenzene.

Reaction: 2-Bromo-1-fluoro-4-nitrobenzene + CuCN → this compound + CuBr

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Ratio |

| 2-Bromo-1-fluoro-4-nitrobenzene | 220.00 | 220.0 kg | 1.0 |

| Copper(I) Cyanide | 89.56 | 98.5 kg | ~1.1 |

| N-Methyl-2-pyrrolidone (NMP) | 99.13 | ~1000 L | Solvent |

Procedure:

Caption: Experimental workflow for the cyanation step.

-

Charge a reactor with 2-bromo-1-fluoro-4-nitrobenzene and N-Methyl-2-pyrrolidone (NMP).

-

Add copper(I) cyanide to the mixture.

-

Heat the reaction mixture to 150-160°C and stir vigorously.

-

Maintain the temperature for 4-6 hours, monitoring the reaction by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into an aqueous solution of ferric chloride to complex with the copper salts.

-

Filter the mixture to remove the precipitated copper salts.

-

Extract the filtrate with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Remove the solvent by distillation under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from toluene or ethanol to obtain a yellow crystalline solid.

Expected Yield: ~85-90% Purity: >99.5% (by HPLC)

Summary of Quantitative Data

| Step | Starting Material | Product | Molar Ratio of Key Reagents | Typical Yield | Purity |

| 1. Ammonolysis | 3,4-Difluoronitrobenzene | 2-Fluoro-4-nitroaniline | 1 : ~15 (Substrate : NH₃) | 90-95% | >98% |

| 2. Diazotization/Bromination | 2-Fluoro-4-nitroaniline | 2-Bromo-1-fluoro-4-nitrobenzene | 1 : ~1.05 (Aniline : NaNO₂) | 80-85% | >99% |

| 3. Cyanation | 2-Bromo-1-fluoro-4-nitrobenzene | This compound | 1 : ~1.1 (Bromide : CuCN) | 85-90% | >99.5% |

Safety Information

It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated area, wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The following table summarizes the key hazards associated with the chemicals used in this synthesis.

| Chemical | GHS Pictograms | Hazard Statements | Precautionary Statements |

| 3,4-Difluoronitrobenzene | GHS07 | H315, H319, H335 | P261, P280, P302+P352, P305+P351+P338 |

| Aqueous Ammonia (28%) | GHS05, GHS07, GHS09 | H314, H335, H400 | P260, P273, P280, P305+P351+P338, P310 |

| 2-Fluoro-4-nitroaniline | GHS07 | H302, H312, H332 | P261, P280, P301+P312, P302+P352, P304+P340 |

| Hydrobromic Acid (48%) | GHS05, GHS07 | H314, H335 | P260, P280, P301+P330+P331, P305+P351+P338 |

| Sodium Nitrite | GHS03, GHS06, GHS09 | H272, H301, H319, H400 | P210, P220, P273, P301+P310 |

| 2-Bromo-1-fluoro-4-nitrobenzene | GHS07 | H302 | P301+P312+P330 |

| Copper(I) Cyanide | GHS06, GHS09 | H300, H310, H330, H410 | P260, P273, P280, P301+P310, P302+P352 |

| N-Methyl-2-pyrrolidone (NMP) | GHS07, GHS08 | H315, H319, H335, H360D | P201, P261, P280, P308+P313 |

| This compound | GHS06 | H301, H311, H331 | P261, P280, P301+P310 |

This information is a summary. Always consult the full Safety Data Sheet (SDS) for each chemical before use.

Application Notes and Protocols for 2-Fluoro-4-nitrobenzonitrile in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-4-nitrobenzonitrile is a versatile and highly valuable intermediate in the pharmaceutical industry. Its unique chemical structure, featuring a nitrile group, a nitro group, and a fluorine atom on a benzene ring, allows for a variety of chemical transformations, making it a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of tyrosine kinase inhibitors, a class of targeted cancer therapeutics.

Introduction

The strategic placement of reactive functional groups on the this compound scaffold enables its participation in a range of synthetic transformations. The nitro group can be readily reduced to an amine, a common functional group in many pharmaceuticals. The fluorine atom, activated by the electron-withdrawing nitro and nitrile groups, is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various side chains. The nitrile group can also be hydrolyzed or transformed into other functional moieties.

These characteristics make this compound a crucial precursor in the synthesis of kinase inhibitors, particularly those targeting the Epidermal Growth Factor Receptor (EGFR). Overexpression or mutation of EGFR is a key driver in the development and progression of several cancers, making it a prime target for therapeutic intervention. This document will focus on the synthetic application of this compound in the preparation of Erlotinib, a potent EGFR tyrosine kinase inhibitor.

Application: Synthesis of Erlotinib Intermediate

This compound serves as a foundational starting material for the synthesis of the quinazoline core of Erlotinib. The following multi-step synthesis outlines a plausible and referenced pathway to a key Erlotinib intermediate, 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile.

Reaction Scheme:

Caption: Synthetic pathway from this compound to a key Erlotinib intermediate.

Experimental Protocols

Protocol 1: Reduction of this compound to 4-Amino-2-fluorobenzonitrile

This protocol describes the reduction of the nitro group to an amine, a critical first step in functionalizing the starting material.

-

Materials:

-

This compound

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

-

-

Procedure:

-

In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of ethanol and water.

-

Add iron powder (3.0 eq) and ammonium chloride (1.0 eq) to the suspension.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-2-fluorobenzonitrile.

-

-

Expected Yield: 85-95%

Protocol 2: Nucleophilic Aromatic Substitution of the Fluoro Group

This protocol details the displacement of the fluorine atom with a methoxyethoxy group, a key side chain in the Erlotinib structure.

-

Materials:

-